molecular formula C16H18ClN3 B1594823 3,6-Acridinediamine, 2,7,9-trimethyl-, monohydrochloride CAS No. 4215-95-6

3,6-Acridinediamine, 2,7,9-trimethyl-, monohydrochloride

Cat. No.: B1594823
CAS No.: 4215-95-6
M. Wt: 287.79 g/mol
InChI Key: NOFPXGWBWIPSHI-UHFFFAOYSA-N
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Description

3,6-Acridinediamine, 2,7,9-trimethyl-, monohydrochloride is a useful research compound. Its molecular formula is C16H18ClN3 and its molecular weight is 287.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115905. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Acridine derivatives have been synthesized through various chemical methods, with some compounds showing potential biological activities. For example, the nontraditional synthesis of biologically active 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]-acridine derivatives using SnO2 nanoparticles demonstrates an efficient, practical, and eco-friendly method with potential hemolytic and cytotoxic activities against certain cell lines (Roopan & Khan, 2011).

Material Science and Polymer Research

  • Acridine-containing monomers and polymers have been synthesized for applications in material science, such as temperature/pH-sensitive polymeric materials. These materials exhibit unique photophysical behaviors and could serve as multifunctional macromolecule biomaterials for probing pH and temperature in biological systems (Guan et al., 2007).

Crystal Structure Analysis

  • The crystal structures of acridine derivatives reveal insights into their chemical properties and potential applications in designing new compounds with specific functionalities. For instance, the synthesis and crystal structure analysis of tetramethyl and dimethoxyphenyl acridine diones provide valuable information for the development of new chemical entities (Shi et al., 2007).

Sensing and Detection Technologies

  • Fluorescent acridinyl indicators have been developed for the optical determination of low-level water concentrations in organic solvents. These indicators and dye-immobilized polymer membranes offer a highly sensitive method for detecting water impurities, showcasing the versatility of acridine derivatives in analytical chemistry (Citterio et al., 2001).

Antiparasitic and Antimicrobial Research

  • Acridine derivatives have been explored for their antiparasitic and antimicrobial properties, with some compounds showing significant in vitro activities against pathogens such as Leishmania infantum. The structure-activity relationship of these compounds provides insights into designing effective antiparasitic agents (Di Giorgio et al., 2003).

Properties

IUPAC Name

2,7,9-trimethylacridine-3,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.ClH/c1-8-4-11-10(3)12-5-9(2)14(18)7-16(12)19-15(11)6-13(8)17;/h4-7H,17-18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFPXGWBWIPSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(C=C(C(=C3)C)N)N=C2C=C1N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063358
Record name 2,7,9-Trimethylacridine-3,6-diamine monohydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4215-95-6
Record name 3,6-Acridinediamine, 2,7,9-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4215-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 46040
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004215956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Euchrysine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115905
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Record name 3,6-Acridinediamine, 2,7,9-trimethyl-, hydrochloride (1:1)
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Record name 2,7,9-Trimethylacridine-3,6-diamine monohydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7,9-trimethylacridine-3,6-diamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.954
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the spectral properties of Euchrysin and how do they compare to Acridine Orange?

A: Research has shown that the absorption and fluorescence spectra of Euchrysin can vary depending on the sample. One study found a sample labeled "GGNX" with absorption and fluorescence maxima at 435 nm and 515 nm, respectively []. Another unlabeled sample displayed spectral characteristics almost identical to Acridine Orange, with maxima at 492 nm and 535 nm []. While both dyes exhibit fluorescence metachromasy, the spectral shift in Euchrysin is less pronounced compared to Acridine Orange, making color differentiation more challenging [].

Q2: How does Euchrysin interact with biological systems?

A: Euchrysin has been utilized as a histological dye to study the functional anatomy of lymph nodes in rabbits []. Intravenous injection of Euchrysin led to alterations in the paracortical zones, highlighting the paracortical cords as the fundamental anatomical units of the thymus-dependent paracortical area [, ]. These cords, rich in lymphocytes, play a crucial role in cell trafficking and immune responses [].

Q3: What is the role of Euchrysin in studying cellular activity?

A: Euchrysin has been used as a probe to assess lysosomal activity in mouse lymphocytes []. Upon activation by concanavalin A, lymphocytes exhibited increased uptake of Euchrysin, indicating enhanced lysosomal activity. This increase was significantly diminished in the presence of Cyclosporin A, suggesting the drug's interference with early lymphocyte activation processes, including lysosomal maturation [].

Q4: Are there any known applications of Euchrysin in toxicological studies?

A: Euchrysin has been employed as a marker to assess the toxicity of lindane on human leukocytes []. The study demonstrated that vitamin E provided protection against lindane-induced toxicity, evidenced by the maintenance of normal nucleologram values in lymphocytes, similar to the control group, using Euchrysin staining [].

Q5: Are there historical research papers available on Euchrysin?

A: Yes, there are several historical research papers available that explore the use of Euchrysin as a fluorochrome in microscopy [, ]. These papers, while lacking abstracts, highlight the historical context of Euchrysin's application in biological research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.